molecular formula C12H12N4O2 B2909583 N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide CAS No. 2415454-61-2

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide

Cat. No.: B2909583
CAS No.: 2415454-61-2
M. Wt: 244.254
InChI Key: TXFJELPUUWWZRB-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and a pyrazine ring substituted with a methyl group at the 6-position, connected via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine-3-amine, is synthesized through the methoxylation of pyridine-3-amine.

    Formation of the Pyrazine Intermediate: The pyrazine ring is synthesized by methylation of pyrazine-2-carboxylic acid.

    Coupling Reaction: The final step involves coupling the pyridine and pyrazine intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-hydroxypyridin-3-yl)-6-methylpyrazine-2-carboxamide.

    Reduction: Formation of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic electronic materials due to its heterocyclic structure.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. In anticancer research, it may interfere with cell division by targeting microtubules or other cellular structures.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a pyrazine ring.

    N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Contains an imidazo-thiazole scaffold and is used in anticancer research.

Uniqueness

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide is unique due to its specific combination of a methoxypyridine and a methylpyrazine ring connected via a carboxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-5-13-7-10(15-8)12(17)16-9-3-4-11(18-2)14-6-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFJELPUUWWZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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